他瑞奎达
描述
塔利奎达是一种第三代 P-糖蛋白抑制剂,已被广泛研究用于克服癌细胞的多药耐药性。 它是一种邻氨基苯甲酸衍生物,已被证明通过抑制药物从癌细胞中外排来增强各种化疗药物的疗效 .
科学研究应用
塔利奎达具有广泛的科学研究应用:
化学: 用作研究细胞内药物耐药性和外排机制的工具。
生物学: 有助于了解 P-糖蛋白在细胞过程中的作用。
医学: 研究其在癌症治疗中增强化疗药物疗效的潜力。
工业: 用于开发克服多药耐药性的新药和治疗策略.
作用机制
塔利奎达通过抑制 P-糖蛋白发挥作用,P-糖蛋白是一种将药物泵出细胞的转运蛋白。 通过与 P-糖蛋白的 H-结合位点结合,塔利奎达阻止了化疗药物的外排,从而提高了它们的细胞内浓度,并增强了它们的疗效 . 这种对 P-糖蛋白的抑制也会影响药物的分布和生物利用度,以及树突状细胞的迁移 .
生化分析
Biochemical Properties
Tariquidar interacts with P-gp, a transport protein found in normal cells . P-gp has many transport and modulatory functions, affecting the distribution and bioavailability of drugs and mediating the migration of dendritic cells . Tariquidar and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .
Cellular Effects
Tariquidar has been shown to significantly potentiate the sensitivity of MRP7-transfected HEK293 cells to MRP7 substrates and increase the intracellular accumulation of paclitaxel . It directly impairs paclitaxel efflux and can downregulate MRP7 protein expression in a concentration- and time-dependent manner after prolonged treatment .
Molecular Mechanism
Tariquidar is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells . It is proposed that tariquidar’s and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding . It has been suggested that membrane lipids may preconfigure tariquidar into an active ligand conformation for efficient binding to the regulatory site .
Temporal Effects in Laboratory Settings
Tariquidar has been shown to be well-tolerated in laboratory settings . At doses of 2 or 3 mg/kg TQD, only a few adverse events probably related to Tariquidar were reported .
Dosage Effects in Animal Models
In animal studies, Tariquidar has been shown to increase the delivery of P-gp substrates into the brain by several folds . The study found a high bioavailability of Tariquidar in rats after oral dosing . Oral bioavailability was significantly higher for formulation B (86.3%) than for formulation A (71.6%) .
Metabolic Pathways
Tariquidar is involved in the metabolic pathways that affect the distribution and bioavailability of drugs . It is proposed that Tariquidar and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .
Transport and Distribution
Tariquidar is a potent P-gp inhibitor that affects the distribution and bioavailability of drugs . It is proposed that Tariquidar and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .
Subcellular Localization
Given its role as a P-gp inhibitor, it is likely to be localized in the cell membrane where P-gp is typically found .
准备方法
合成路线和反应条件
塔利奎达可以通过多步过程合成,该过程涉及 4,5-二甲氧基-2-硝基苯甲酸与 2-(6,7-二甲氧基-3,4-二氢-1H-异喹啉-2-基)乙胺反应生成酰胺中间体。 然后,该中间体与 4-(2-氯乙基)苯基异氰酸酯反应得到塔利奎达 .
工业生产方法
塔利奎达的工业生产涉及优化合成路线,以确保高产率和纯度。 这通常包括使用高效液相色谱 (HPLC) 进行纯化和质量控制 .
化学反应分析
反应类型
塔利奎达经历各种化学反应,包括:
氧化: 塔利奎达可以被氧化形成喹啉衍生物。
还原: 还原反应可以将硝基转化为胺。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和在钯催化剂存在下的氢气等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要产物
相似化合物的比较
类似化合物
埃拉克利达: 另一种具有类似作用机制的 P-糖蛋白抑制剂。
佐舒奎达: 一种与细胞毒性药物联合使用的强效 P-糖蛋白抑制剂。
拉尼奎达: 另一种对 P-糖蛋白具有类似抑制作用的化合物.
独特性
塔利奎达以其对 P-糖蛋白的高亲和力和特异性而独树一帜,使其成为目前最有效的抑制剂之一。 它能够在低浓度下完全逆转多药耐药性,使其与其他类似化合物区别开来 .
属性
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHDPFKSSRQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174746 | |
Record name | Tariquidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tariquidar is an anthranilic acid derivative third generation P-glycoprotein (P-gp) inhibitors. P-gp is a transport protein found in normal cells that has many trasport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells. P-gp is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells. It is proposed that tariquidar's and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding. | |
Record name | Tariquidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
206873-63-4 | |
Record name | Tariquidar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206873-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tariquidar [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tariquidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tariquidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARIQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of tariquidar and how does it interact with it?
A1: Tariquidar primarily targets P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter protein. It acts as a potent, non-competitive inhibitor of P-gp. [, , , , ] Unlike competitive inhibitors that bind to the substrate binding site, tariquidar binds to a distinct site on P-gp, preventing conformational changes required for substrate transport. [, , ] This interaction ultimately inhibits the efflux activity of P-gp, leading to increased intracellular accumulation of P-gp substrate drugs. [, , , ]
Q2: Does tariquidar interact with other efflux transporters besides P-gp?
A2: While initially considered a specific P-gp inhibitor, research suggests tariquidar can also interact with breast cancer resistance protein (BCRP/ABCG2), another efflux transporter. [, , , ] At low concentrations, tariquidar primarily inhibits P-gp, but at higher concentrations, it can inhibit both P-gp and BCRP. [, , ] This dual inhibition potential should be considered when interpreting results, especially in systems where both transporters are expressed.
Q3: What are the downstream effects of tariquidar's interaction with P-gp?
A3: By inhibiting P-gp, tariquidar prevents the efflux of P-gp substrate drugs, leading to increased intracellular drug accumulation in cells expressing P-gp. [, , , ] This enhanced intracellular drug concentration can be particularly beneficial in overcoming MDR in cancer cells, where P-gp overexpression contributes to resistance by actively pumping out anticancer drugs. [, , , ]
Q4: What is the molecular formula and weight of tariquidar?
A4: The molecular formula of tariquidar is C38H38N2O4, and its molecular weight is 586.72 g/mol.
Q5: Is there any available spectroscopic data for tariquidar?
A5: Specific spectroscopic data for tariquidar, such as NMR or IR spectra, were not provided in the reviewed research papers.
Q6: How do structural modifications of tariquidar affect its activity and selectivity?
A7: Research has shown that even slight structural modifications to tariquidar can significantly impact its potency and selectivity towards P-gp and BCRP. [, , ] Introducing polar residues, such as methoxyethoxyethylamino, morpholino, or ethoxyethyloxy moieties, to the tariquidar scaffold has led to the development of analogs with varying degrees of P-gp and BCRP inhibition. [] Some analogs exhibited improved solubility and metabolic stability compared to tariquidar. [, ] Replacing the amide bond linking the amino anthranilic ring and the tetrahydroisoquinolinethylphenylamine moiety with a C-C bond resulted in analogs with enhanced stability in mouse plasma. [] Interestingly, introducing an indole core unit led to the development of potent and highly selective ABCG2 inhibitors, with some exhibiting superior potency compared to the known ABCG2 inhibitor Ko143. []
Q7: How is tariquidar absorbed, distributed, metabolized, and excreted (ADME)?
A9: Research indicates that tariquidar can be administered both intravenously and orally, achieving plasma concentrations sufficient for pharmacological activity. [, , , , ] It exhibits a long half-life, with detectable levels in plasma even 24 hours post-administration in rats. [, ] While specific details on its metabolism and excretion were not provided in the reviewed papers, studies utilizing PET imaging with [11C]tariquidar suggest hepatobiliary excretion as a major elimination route. [, ]
Q8: How long does tariquidar maintain its P-gp inhibitory effect in vivo?
A10: Studies show that a single dose of tariquidar can inhibit P-gp activity for at least 48 hours in humans. [, ] This prolonged inhibitory effect is advantageous for enhancing the efficacy of anticancer drugs that are P-gp substrates, potentially improving treatment outcomes.
Q9: Does tariquidar exhibit any intrinsic activity against cancer cells?
A11: Tariquidar alone does not demonstrate significant cytotoxic activity against cancer cells over a wide range of concentrations. [, ] Its primary role is to modulate P-gp activity, thereby enhancing the efficacy of co-administered anticancer agents.
Q10: What in vitro models have been used to study tariquidar's effects?
A14: Various in vitro models, including cell lines overexpressing P-gp (e.g., Kb-V1 cells) and BCRP (e.g., MCF-7/Topo cells) have been utilized to study tariquidar's inhibitory effects on these transporters. [, , ] These models have been instrumental in understanding tariquidar's structure-activity relationships, its potency and selectivity towards different transporters, and its ability to reverse MDR.
Q11: What in vivo models have been used to evaluate tariquidar's efficacy?
A15: Rodent models, including mice and rats, have been widely used to assess tariquidar's in vivo efficacy. [, , , , ] Researchers have employed tariquidar in preclinical studies involving tumor xenograft models to investigate its ability to enhance the delivery and efficacy of anticancer drugs that are substrates for P-gp and BCRP. [, , ]
Q12: What are the findings from clinical trials using tariquidar in combination with chemotherapy?
A17: Clinical trials using tariquidar in combination with chemotherapeutic agents have yielded mixed results. [, , , ] While some studies reported improved drug exposure and promising responses in a subset of patients, others were halted due to toxicity concerns. [] Further research is crucial to define appropriate patient populations and optimize treatment regimens.
Q13: What are the known resistance mechanisms associated with tariquidar?
A18: While tariquidar effectively inhibits P-gp, its ability to fully reverse MDR in some cases might be limited by several factors. These include the involvement of other efflux transporters not significantly inhibited by tariquidar, mutations in P-gp that reduce its binding affinity, and alternative resistance mechanisms independent of drug efflux. [, , ]
Q14: What is the safety profile of tariquidar?
A19: While initial clinical trials suggested tariquidar was well-tolerated, subsequent studies raised concerns about its toxicity profile, leading to the premature termination of some trials. [, ] Further research is needed to determine safe and effective dosing strategies and to identify potential long-term adverse effects.
Q15: What strategies are being explored to improve tariquidar delivery to the brain?
A20: Given the blood-brain barrier's restrictive nature, researchers are investigating various drug delivery systems to enhance tariquidar's brain penetration. These include the use of nanoparticles, liposomes, and focused ultrasound, aiming to bypass the barrier and deliver higher concentrations of tariquidar to the brain. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。